Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, also known as FTPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry.
Scientific Research Applications
Enzyme-catalyzed Oxidation for Polymer Production
One study focuses on the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical crucial for polymer production. This process, involving four consecutive oxidations, showcases the potential of furan derivatives in developing sustainable materials. The enzymatic method offers an environmentally friendly alternative, producing FDCA with high yield at ambient conditions, highlighting the role of furan compounds in green chemistry (Dijkman, Groothuis, & Fraaije, 2014).
Synthesis of Cyclopentenone Derivatives
Another study describes the use of furan-2-yl(phenyl)methanol in aza-Piancatelli rearrangement to synthesize trans-4,5-disubstituted cyclopentenone derivatives, employing phosphomolybdic acid as a catalyst. This transformation demonstrates the synthetic versatility of furan compounds, enabling the production of complex molecules with potential applications in medicinal chemistry and material science (Reddy et al., 2012).
Novel Heterocyclization Approach
Research on polysubstituted furans presents a catalyst-free, one-pot synthesis method, highlighting the chemical flexibility and reactivity of furan derivatives. This approach underscores the significance of furan compounds in organic synthesis, offering pathways to a wide range of functionalized molecules for pharmaceutical and material science applications (Damavandi, Sandaroos, & Pashirzad, 2012).
Corrosion Prevention
A study on the prevention of corrosion on mild steel in an acidic medium using synthesized organic compounds, including furan derivatives, illustrates the potential application of such molecules in industrial maintenance. The research demonstrates the effectiveness of these compounds in inhibiting corrosion, suggesting their utility in extending the lifespan of metal components and structures (Singaravelu & Bhadusha, 2022).
Biological Evaluation
Further research explores the synthesis and biological evaluation of novel pyrazoline derivatives, including furan-2-yl(4-nitrophenyl) derivatives, for anti-inflammatory and antibacterial activities. These findings underscore the potential of furan derivatives in drug discovery, particularly in developing new treatments for inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone may also interact with various biological targets.
Mode of Action
For instance, similar compounds have been found to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Related compounds have been found to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Based on the activities of similar compounds, it can be speculated that the compound may have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone are not well-documented in the literature. It is known that furan derivatives can interact with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that furan derivatives can have various effects on cells . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
furan-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-5-15(6-4-8)10(16)9-2-1-7-17-9/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRZYLAQOUAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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